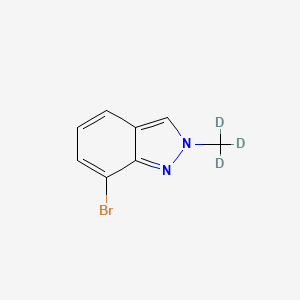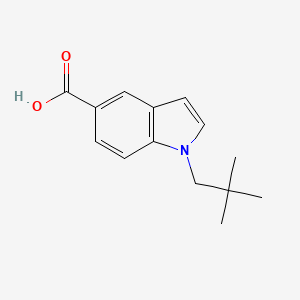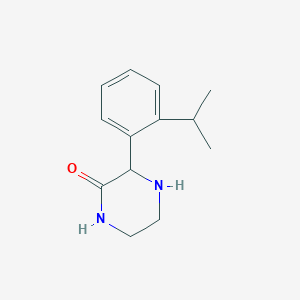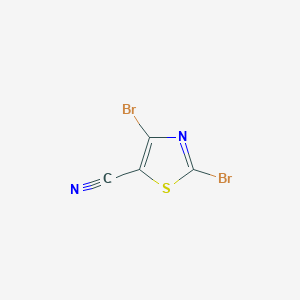
2,4-Dibromothiazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromothiazole-5-carbonitrile is a heterocyclic compound containing both bromine and nitrogen atoms within its structure. It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromothiazole-5-carbonitrile typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: 2,4-Dibromothiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
科学研究应用
作用机制
The mechanism of action of 2,4-Dibromothiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
相似化合物的比较
2,4-Dibromothiazole: Similar in structure but lacks the nitrile group, which may affect its reactivity and applications.
2,4-Dichlorothiazole-5-carbonitrile: Contains chlorine instead of bromine, leading to different chemical properties and reactivity.
2,4-Dibromothiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, which can influence its solubility and biological activity.
Uniqueness: 2,4-Dibromothiazole-5-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C4Br2N2S |
|---|---|
分子量 |
267.93 g/mol |
IUPAC 名称 |
2,4-dibromo-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4Br2N2S/c5-3-2(1-7)9-4(6)8-3 |
InChI 键 |
LRRHLCLVDLXNFD-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(N=C(S1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


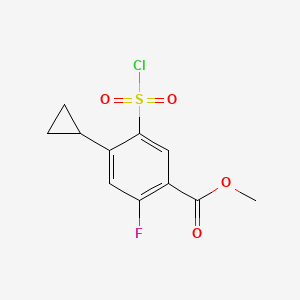
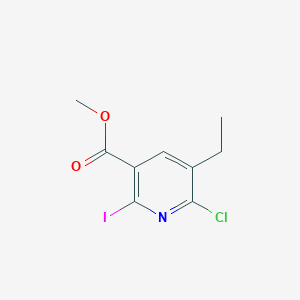
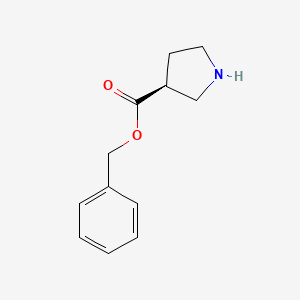

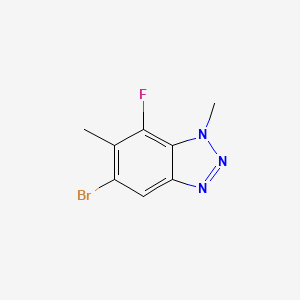

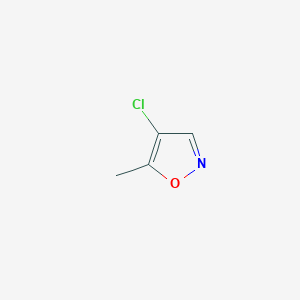
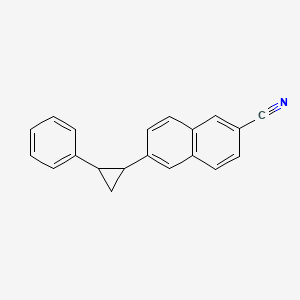
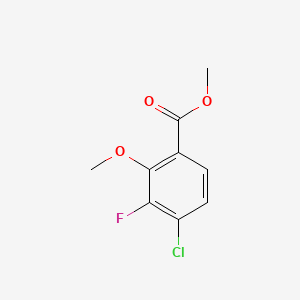
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
